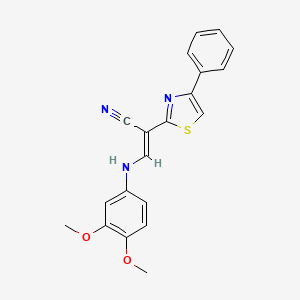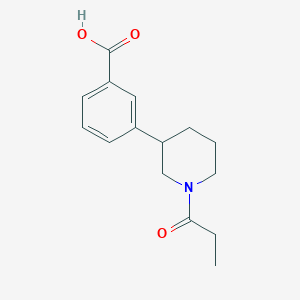
3-(1-プロピオニルピペリジン-3-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Propionylpiperidin-3-yl)benzoic acid is an organic compound with the molecular formula C₁₅H₁₉NO₃ It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 1-propionylpiperidin-3-yl group
科学的研究の応用
3-(1-Propionylpiperidin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme kinetics.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propionylpiperidin-3-yl)benzoic acid typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes acylation with propionyl chloride to form 1-propionylpiperidine.
Substitution Reaction: The 1-propionylpiperidine is then subjected to a substitution reaction with a benzoic acid derivative, such as 3-bromobenzoic acid, under basic conditions to yield 3-(1-Propionylpiperidin-3-yl)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Propionylpiperidin-3-yl)benzoic acid may involve:
Large-Scale Acylation: Utilizing large reactors for the acylation of piperidine with propionyl chloride.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the substitution reaction with the benzoic acid derivative.
化学反応の分析
Types of Reactions
3-(1-Propionylpiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Various substituted benzoic acid derivatives.
作用機序
The mechanism of action of 3-(1-Propionylpiperidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The propionylpiperidine moiety can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The benzoic acid component may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(1-Acetylpiperidin-3-yl)benzoic acid: Similar structure but with an acetyl group instead of a propionyl group.
3-(1-Butyryl-piperidin-3-yl)benzoic acid: Contains a butyryl group instead of a propionyl group.
3-(1-Propionylpiperidin-3-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
3-(1-Propionylpiperidin-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propionyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets. Additionally, the benzoic acid moiety offers versatility in further chemical modifications.
特性
IUPAC Name |
3-(1-propanoylpiperidin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)16-8-4-7-13(10-16)11-5-3-6-12(9-11)15(18)19/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCAXBPJAGPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
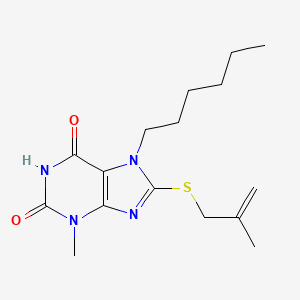
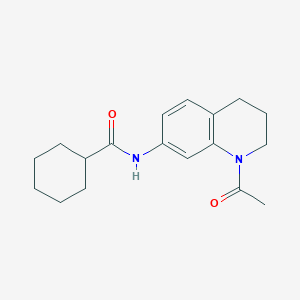
![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)
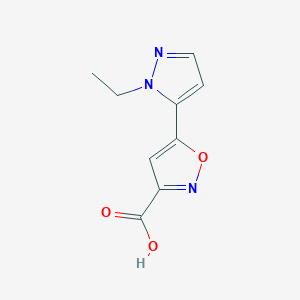
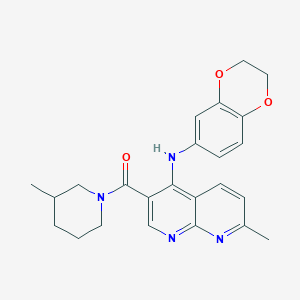
![N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)
![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)
![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2476408.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)
